2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile
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Overview
Description
2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile is a chemical compound with the molecular formula C13H8FNOS. It is characterized by the presence of a fluorobenzoyl group attached to a thienyl ring, which is further connected to an acetonitrile group.
Preparation Methods
The synthesis of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoyl chloride and 2-thiophenemethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile involves its interaction with specific molecular targets. The fluorobenzoyl group is known to enhance the compound’s ability to interact with biological membranes, while the thienyl ring contributes to its overall stability and reactivity. The acetonitrile group can participate in various chemical reactions, making the compound versatile in its applications .
Comparison with Similar Compounds
2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile can be compared with other similar compounds, such as:
2-[5-(2-Chlorobenzoyl)-2-thienyl]acetonitrile: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
2-[5-(2-Bromobenzoyl)-2-thienyl]acetonitrile:
2-[5-(2-Iodobenzoyl)-2-thienyl]acetonitrile: The iodine atom can significantly alter the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[5-(2-fluorobenzoyl)thiophen-2-yl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNOS/c14-11-4-2-1-3-10(11)13(16)12-6-5-9(17-12)7-8-15/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRKKMNSIAYGNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(S2)CC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379031 |
Source
|
Record name | 2-[5-(2-fluorobenzoyl)-2-thienyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303144-50-5 |
Source
|
Record name | 2-[5-(2-fluorobenzoyl)-2-thienyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 303144-50-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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